4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring, an imidazole moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Imidazole Moiety: The imidazole group is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable electrophile.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole moiety, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the imidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites of enzymes, while the piperidine ring and dimethoxyphenyl group contribute to the overall binding affinity and specificity. These interactions can modulate biological pathways and lead to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-((1H-imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide: Lacks the dimethoxy groups, which may affect its binding properties and pharmacological activity.
4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide, which can alter its chemical reactivity and biological interactions.
Uniqueness
The presence of both the imidazole moiety and the dimethoxyphenyl group in 4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide makes it unique
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(imidazol-1-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-24-16-4-3-15(11-17(16)25-2)20-18(23)22-8-5-14(6-9-22)12-21-10-7-19-13-21/h3-4,7,10-11,13-14H,5-6,8-9,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCBJEVWWLKCQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)CN3C=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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